molecular formula C5H5NO2 B3053062 Pyridine-2,4(1H,3H)-dione CAS No. 50607-28-8

Pyridine-2,4(1H,3H)-dione

Cat. No.: B3053062
CAS No.: 50607-28-8
M. Wt: 111.1 g/mol
InChI Key: UUDALWDRIFYZPM-UHFFFAOYSA-N
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Description

Pyridine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyridine ring fused with a dione structure

Mechanism of Action

Target of Action

2,4(1H,3H)-Pyridinedione, also known as Tipiracil , primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of nucleosides in cells, which are essential components of DNA and RNA.

Mode of Action

Tipiracil acts as a thymidine phosphorylase inhibitor . It prevents the conversion of trifluridine into an inactive metabolite by inhibiting thymidine phosphorylase, thereby increasing the bioavailability of trifluridine .

Biochemical Pathways

The inhibition of thymidine phosphorylase by Tipiracil affects the nucleoside metabolic pathway . By preventing the breakdown of trifluridine, it increases the concentration of this nucleoside in the cell. This can lead to the incorporation of trifluridine into the DNA, which can disrupt DNA synthesis and function, leading to cell death .

Pharmacokinetics

As part of the drug tas-102, tipiracil is known to increase the bioavailability of trifluridine .

Result of Action

The primary result of the action of 2,4(1H,3H)-Pyridinedione is the disruption of DNA synthesis and function in cells due to the increased incorporation of trifluridine into the DNA . This can lead to cell death, making it effective against certain types of cancer .

Action Environment

The action, efficacy, and stability of 2,4(1H,3H)-Pyridinedione can be influenced by various environmental factors. For instance, the presence of oxygen has been found to be crucial for the synthesis of certain derivatives of the compound . .

Biochemical Analysis

Biochemical Properties

2,4(1H,3H)-Pyridinedione interacts with various enzymes and proteins. It is involved in the deamination, side chain reduction, and dephosphorylation processes, leading to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . This compound is a crucial intermediate in the biosynthesis of riboflavin .

Cellular Effects

2,4(1H,3H)-Pyridinedione has been shown to influence cellular function. For instance, it enhances the expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation under inflammatory conditions . It also elevates the expression levels of inflammatory mediators such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 .

Molecular Mechanism

The molecular mechanism of 2,4(1H,3H)-Pyridinedione involves binding interactions with biomolecules and changes in gene expression. For example, it has been shown to act as a selective agonist, enhancing the expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation under inflammatory conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4(1H,3H)-Pyridinedione can change over time. For instance, it has been used to catalyze the transformation of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at room temperature and low CO2 pressure .

Metabolic Pathways

2,4(1H,3H)-Pyridinedione is involved in the metabolic pathway of riboflavin biosynthesis. It is converted to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione through a sequence of deamination, side chain reduction, and dephosphorylation .

Subcellular Localization

Enzymes involved in its metabolic pathway, such as those involved in riboflavin biosynthesis, have been found in various cellular compartments, including plastids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with malonic acid derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature and high-pressure reactors to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert the dione to a dihydropyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include pyridine-2,4-dicarboxylic acid, dihydropyridine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a broad spectrum of applications in chemistry, biology, medicine, and industry due to its versatile reactivity and biological properties.

Scientific Research Applications

Chemistry
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a fundamental building block in synthesizing more complex heterocyclic compounds. The fusion of pyrimidine and pyridine rings in its structure makes it a structural analog of quinazolines and pteridines .

Biology
This compound exhibits diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects. Some derivatives have demonstrated potent antitumor activity by influencing cell signaling pathways, gene expression, and cellular metabolism.

Medicine
It is investigated as a potential anticancer agent, particularly as an inhibitor of protein kinases and cyclin-dependent kinases. Derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. Additionally, it shows promise in treating Schizophrenia, acting as psychotropic agents .

Industry
Due to its versatile reactivity and biological properties, it is utilized in developing pharmaceuticals and agrochemicals.

Biological Activities

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits diverse biological activities, especially in cancer research and pharmacology. Its derivatives have shown potent cytotoxic effects against various cancer cell lines and can activate apoptosis in MCF-7 cells, increasing cell apoptosis significantly.

One of the primary targets of this compound is PIM-1 kinase; interaction inhibits the kinase’s activity, impacting pathways related to cell cycle progression and apoptosis.

Certain pyrido[2,3-d]pyrimidine-1,4-dione derivatives have demonstrated anti-inflammatory activity . Some derivatives are more potent than indomethacin and show greater gastric safety, highlighting possible COX-2 selectivity .

Chemical Reactions

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions:

  • Oxidation: Can be oxidized using agents like m-chloroperbenzoic acid to introduce functional groups such as sulfoxides.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like benzylamine to introduce different substituents at specific positions.

Preparation Methods

Comparison with Similar Compounds

    Pyridine-2,4-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of dione.

    Dihydropyridine derivatives: Reduced form of pyridine-2,4(1H,3H)-dione.

    Substituted pyridine compounds: Various functional groups attached to the pyridine ring.

Uniqueness: this compound is unique due to its dione structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Biological Activity

Pyridine-2,4(1H,3H)-dione, also known as 2,4-pyrimidinedione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and the underlying structure-activity relationships (SAR) supported by various studies.

1. Antimicrobial and Antiviral Activities

Pyridine derivatives have been extensively studied for their antimicrobial and antiviral properties. The presence of the pyridine ring enhances the interaction with biological targets, making these compounds effective against various pathogens.

  • Antimicrobial Activity : Research indicates that pyridine compounds exhibit notable antibacterial and antifungal activities. For instance, pyridine derivatives have been shown to possess selective activity against both Gram-positive and Gram-negative bacteria. The incorporation of additional heterocycles into the pyridine framework has been found to improve these therapeutic properties significantly .
  • Antiviral Activity : The urgency for new antiviral agents due to the COVID-19 pandemic has prompted investigations into pyridine derivatives. Studies have shown that these compounds can inhibit viral replication and exhibit activity against viruses such as SARS-CoV-2. The structural modifications of pyridine derivatives often enhance their selectivity and potency against viral targets .

2. Anticancer Properties

This compound has demonstrated promising anticancer activity through various mechanisms:

  • Inhibition of Kinases : A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K). Compounds such as A-484954 exhibited an IC50 value of 420 nM against eEF-2K in breast cancer cells (MDA-MB-231), indicating potent anticancer activity .
  • Mechanisms of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. Molecular docking studies have provided insights into how these compounds interact with specific proteins involved in cancer progression .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Position Effect on Activity
EthylR1Enhances inhibitory activity against eEF-2K
CONH2R2Essential for anticancer activity
CyclopropylR3Improves selectivity

The modifications at different positions on the pyridine ring can significantly alter the biological profile of the compound. For example, introducing specific functional groups can enhance binding affinity to target proteins and improve overall efficacy .

4. Case Studies

Several studies have highlighted the efficacy of pyridine derivatives:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that certain pyridine derivatives exhibited potent antimicrobial effects against resistant strains of bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial properties .
  • Anticancer Research : In vitro assays showed that selected pyrido[2,3-d]pyrimidine-2,4-dione derivatives significantly reduced cell viability in various cancer cell lines while maintaining low cytotoxicity towards normal cells .

Properties

IUPAC Name

1H-pyridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDALWDRIFYZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575738
Record name 2,4(1H,3H)-Pyridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-28-8
Record name 2,4(1H,3H)-Pyridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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